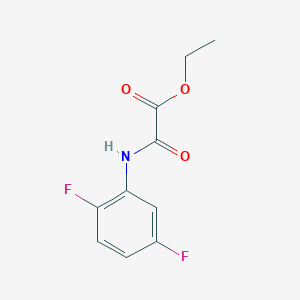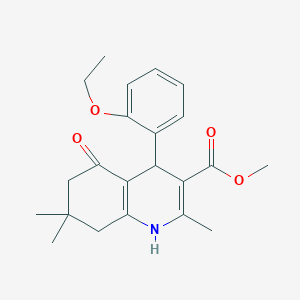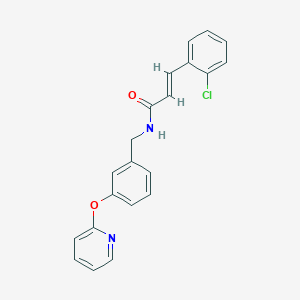![molecular formula C17H19FN4OS B2872357 (2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-39-9](/img/structure/B2872357.png)
(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperidine ring which is a six-membered ring with one nitrogen atom, and a thiophene ring which is a five-membered ring with one sulfur atom. The presence of fluorine indicates that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the double bond in the prop-2-enamide group. The exact structure would depend on the specific synthesis route and the reactions used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the presence of any charged species .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis and evaluation of compounds with structural similarities, such as the use of fluoropyrimidine and piperidine components, are foundational in medicinal chemistry for developing new therapeutic agents. For instance, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via one-pot reactions demonstrates the utility of incorporating piperidine for achieving specific chemical properties and biological activities (Zhenming Liu et al., 2014) [https://consensus.app/papers/synthesis-functionalized-liu/e2da8bd002b65535a61ca6282aedf8f4/?utm_source=chatgpt]. Similarly, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlights the diverse chemical reactivity and potential applications of such compounds in creating bioactive molecules (M. A. Bhat et al., 2018) [https://consensus.app/papers/onepot-biginelli-synthesis-characterization-novel-bhat/92c1ed2eedbf5f6299b9af20e8882db4/?utm_source=chatgpt].
Potential Therapeutic Applications
Research into the therapeutic potential of compounds containing fluoropyrimidine, piperidine, and related structures has shown promising results. For example, enaminones have been utilized as building blocks for the synthesis of substituted pyrazoles, exhibiting antitumor and antimicrobial activities (S. Riyadh, 2011) [https://consensus.app/papers/enaminones-building-blocks-synthesis-substituted-riyadh/97ea0a767d4854d1b5b82a36a964c996/?utm_source=chatgpt]. This suggests the potential utility of similar compounds in developing treatments for cancer and infections.
Antimicrobial and Antitumor Activity
The discovery of antimycobacterial spiro-piperidin-4-ones through atom economic and stereoselective synthesis highlights the application of piperidine derivatives in addressing infectious diseases caused by Mycobacterium tuberculosis (R. Kumar et al., 2008) [https://consensus.app/papers/discovery-spiropiperidin4ones-atom-synthesis-kumar/31f9a3014d575a0ab164b76feda2c03f/?utm_source=chatgpt]. This research underlines the critical role of chemical synthesis in developing new antimicrobial agents.
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-15-10-20-17(21-11-15)22-6-3-13(4-7-22)9-19-16(23)2-1-14-5-8-24-12-14/h1-2,5,8,10-13H,3-4,6-7,9H2,(H,19,23)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJQHYGYZWENQC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)
![5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2872278.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2872280.png)
![4-Methyl-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2872281.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)


